Ethyl 5-bromo-2,3-difluorobenzoate
Overview
Description
Ethyl 5-bromo-2,3-difluorobenzoate is a chemical compound with the molecular formula C9H7BrF2O2. It is an ester derivative of benzoic acid, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various scientific research fields due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2,3-difluorobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 5-bromo-2,3-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2,3-difluorobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, yielding 5-bromo-2,3-difluorobenzoic acid and ethanol.
Electrophilic Aromatic Substitution: The presence of bromine and fluorine atoms on the benzene ring makes it susceptible to reactions with electrophiles, potentially leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions or halogens, often in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Hydrolysis: 5-bromo-2,3-difluorobenzoic acid and ethanol.
Electrophilic Aromatic Substitution: Various substituted benzoic acid derivatives, depending on the electrophile used.
Scientific Research Applications
Ethyl 5-bromo-2,3-difluorobenzoate is used in a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-2,4-difluorobenzoate: Similar structure but with fluorine atoms at different positions on the benzene ring.
Ethyl 5-bromo-2,3-dichlorobenzoate: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
Ethyl 5-bromo-2,3-difluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms, which significantly influence its chemical reactivity and properties. The ortho-difluoro substitution pattern enhances its susceptibility to electrophilic aromatic substitution, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 5-bromo-2,3-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGFCFSFNZQGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675233 | |
Record name | Ethyl 5-bromo-2,3-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-10-2 | |
Record name | Ethyl 5-bromo-2,3-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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